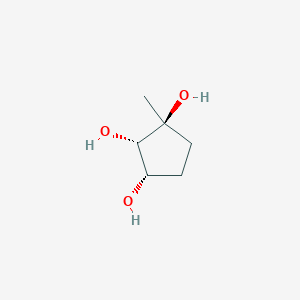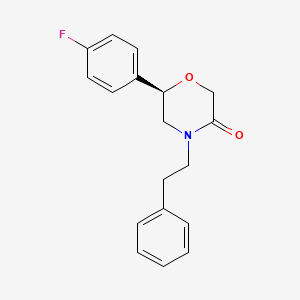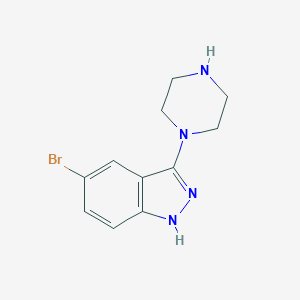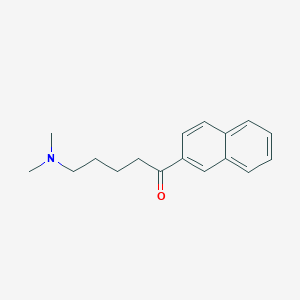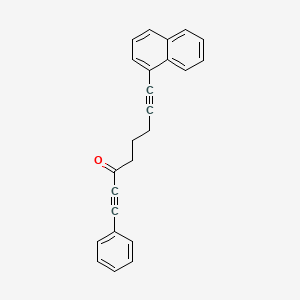
8-(Naphthalen-1-YL)-1-phenylocta-1,7-diyn-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(Naphthalen-1-YL)-1-phenylocta-1,7-diyn-3-one is an organic compound that features a naphthalene ring and a phenyl group connected through an octadiyne chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Naphthalen-1-YL)-1-phenylocta-1,7-diyn-3-one typically involves the coupling of naphthalene and phenyl groups through an octadiyne chain. One common method is the Sonogashira coupling reaction, which involves the use of palladium catalysts and copper co-catalysts to facilitate the formation of carbon-carbon bonds between terminal alkynes and aryl halides .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
8-(Naphthalen-1-YL)-1-phenylocta-1,7-diyn-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to different structural isomers.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce alkenes or alkanes.
科学的研究の応用
8-(Naphthalen-1-YL)-1-phenylocta-1,7-diyn-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
作用機序
The mechanism of action of 8-(Naphthalen-1-YL)-1-phenylocta-1,7-diyn-3-one involves its interaction with molecular targets through its aromatic and alkyne groups. These interactions can affect various biochemical pathways, depending on the specific application. For example, in organic electronics, the compound’s conjugated system allows for efficient charge transport and light emission .
類似化合物との比較
Similar Compounds
1,8-Naphthalimide Derivatives: These compounds are used in similar applications, such as OLEDs, due to their emissive properties.
Naphthoylindoles: These compounds have applications in medicinal chemistry and as synthetic cannabinoids.
Uniqueness
8-(Naphthalen-1-YL)-1-phenylocta-1,7-diyn-3-one is unique due to its specific structural features, which combine the properties of naphthalene and phenyl groups with an octadiyne chain. This unique structure imparts distinct electronic and photophysical properties, making it valuable for specialized applications in materials science and organic electronics .
特性
CAS番号 |
917894-70-3 |
|---|---|
分子式 |
C24H18O |
分子量 |
322.4 g/mol |
IUPAC名 |
8-naphthalen-1-yl-1-phenylocta-1,7-diyn-3-one |
InChI |
InChI=1S/C24H18O/c25-23(19-18-20-10-3-1-4-11-20)16-6-2-5-12-21-14-9-15-22-13-7-8-17-24(21)22/h1,3-4,7-11,13-15,17H,2,6,16H2 |
InChIキー |
XVPHHPKVZWAGKH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C#CC(=O)CCCC#CC2=CC=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


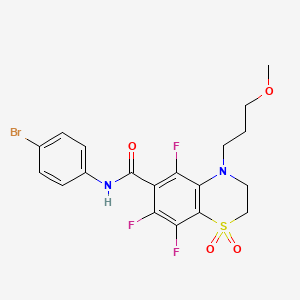
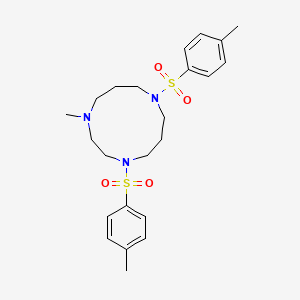
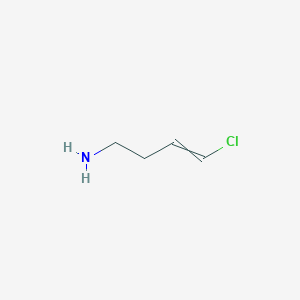
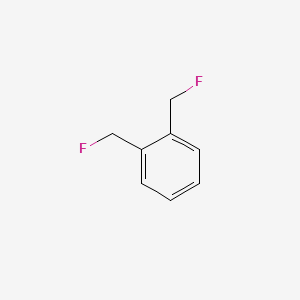


![N-[2-(3-Ethoxypropoxy)phenyl]thieno[2,3-D]pyrimidin-4-amine](/img/structure/B12627142.png)
![1-[(4-hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]-3-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]urea](/img/structure/B12627153.png)
